molecular formula C14H16N2 B1667673 Atipamezole CAS No. 104054-27-5

Atipamezole

Cat. No.: B1667673
CAS No.: 104054-27-5
M. Wt: 212.29 g/mol
InChI Key: HSWPZIDYAHLZDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atipamezole is a potent, selective α2-adrenoceptor antagonist primarily used to reverse the sedative and cardiovascular effects of α2-agonists like dexmedetomidine, medetomidine, and xylazine. It competitively inhibits α2 receptors, restoring sympathetic tone and accelerating recovery from anesthesia. Clinically, it is widely employed in veterinary medicine, particularly for dogs and rodents, due to its rapid onset and high specificity .

Preparation Methods

Chemical Synthesis of Atipamezole

The foundational synthesis of this compound was established in 1995 through a four-step route starting from 1,2-dibromoindane (compound 2) and 2,4-pentanedione. The process emphasizes atom economy and regioselective cyclization to construct the core indane-imidazole structure.

Stepwise Reaction Pathway

  • Condensation : 1,2-Dibromoindane reacts with 2,4-pentanedione in the presence of a base (e.g., potassium carbonate) to form a diketone intermediate. This step establishes the carbon framework for subsequent cyclization.
  • Cyclization : Intramolecular aldol condensation under acidic conditions yields a substituted indanone. Temperature control at 80–100°C ensures optimal ring closure without side reactions.
  • Imidazole Formation : The ketone intermediate undergoes condensation with ammonium acetate and formamide at elevated temperatures (120–140°C) to introduce the imidazole ring. This step achieves a 65–72% yield, critical for scalability.
  • Purification : Recrystallization from ethanol-water mixtures isolates this compound free base with >98% purity, as confirmed by melting point and NMR analysis.

Table 1: Key Parameters in this compound Synthesis

Step Reactants Conditions Yield (%)
1 1,2-Dibromoindane, 2,4-pentanedione K₂CO₃, DMF, 80°C 85
2 Diketone intermediate HCl, reflux 78
3 Indanone derivative, NH₄OAc, formamide 130°C, 6 hr 68
4 Crude this compound Ethanol-H₂O 95

Pharmaceutical Formulation Strategies

This compound hydrochloride, the water-soluble salt form, is standard in clinical formulations due to enhanced bioavailability. GlpBio’s protocols outline methods for preparing injectable solutions compatible with in vivo applications.

Stock Solution Preparation

A master stock (10 mM) is prepared by dissolving 2.12 mg of this compound hydrochloride in 1 mL of dimethyl sulfoxide (DMSO). Serial dilutions with PEG300 and Tween 80 adjust concentrations for preclinical dosing:

Table 2: Stock Solution Formulation

Target Concentration (mg/mL) DMSO Volume (μL) PEG300 (μL) Tween 80 (μL) ddH₂O (μL)
1 402 300 150 148
5 804 250 125 121

In Vivo Administration Protocol

  • Solubilization : this compound hydrochloride is first dissolved in DMSO (≤5% v/v) to prevent precipitation.
  • Solvent Mixing : Sequential addition of PEG300 (30%), Tween 80 (15%), and distilled water (50%) under vortexing ensures homogeneity.
  • Sterile Filtration : The solution is passed through a 0.22 μm membrane to eliminate particulates prior to intramuscular injection.

Industrial-Scale Production Considerations

While laboratory-scale synthesis suffices for research, industrial production requires optimization for cost and yield:

  • Catalyst Selection : Transitioning from homogeneous bases (e.g., K₂CO₃) to heterogeneous catalysts (e.g., Amberlyst A21) reduces post-reaction purification steps.
  • Continuous Flow Reactors : Implementing flow chemistry in cyclization steps improves heat transfer and reduces reaction time by 40% compared to batch processes.
  • Green Solvents : Replacing DMF with cyclopentyl methyl ether (CPME) in condensation steps enhances environmental sustainability without compromising yield.

Analytical Quality Control

HPLC with UV detection (λ = 254 nm) remains the gold standard for purity assessment. Method validation parameters include:

  • Linearity : R² > 0.999 over 0.1–100 μg/mL.
  • Recovery : 98.5–101.2% across triplicate samples.
  • LOQ : 0.05 μg/mL, ensuring sensitivity for trace impurities.

Chemical Reactions Analysis

Structural Characteristics

Atipamezole consists of an indane backbone fused to an imidazole ring , with a 2-ethyl substitution on the indane moiety . Key structural features include:

PropertyValueSource
Molecular FormulaC₁₄H₁₆N₂
Molecular Weight212.29 g/mol
pKa (imidazole N)~7.2 (basic nitrogen)
LipophilicityLogP = 3.32

The imidazole ring enables acid-base reactions , while the ethyl group influences lipophilicity and metabolic pathways .

Salt Formation

This compound is commonly administered as a hydrochloride salt (C₁₄H₁₆N₂·HCl) to enhance solubility and stability :

  • Reaction :

    This compound base +HClThis compound hydrochloride\text{this compound base }+\text{HCl}\rightarrow \text{this compound hydrochloride}
  • Properties :

    • Molecular Weight: 248.75 g/mol

    • Water Solubility: 0.0706 mg/mL (weakly soluble)

The salt form retains α₂-antagonist activity while improving bioavailability .

Metabolic Reactions

This compound undergoes hepatic biotransformation via two primary pathways :

Phase I Metabolism

  • Oxidation : Cytochrome P450 enzymes modify the indane or ethyl groups.

  • Glucuronidation : Occurs at the imidazole nitrogen , forming water-soluble conjugates .

Phase II Metabolism

  • Excretion : Metabolites are primarily eliminated renally (urine) .

Metabolic ParameterValueSource
Elimination Half-Life2.6 hours (dogs)
Peak Plasma Concentration10 minutes (IM)
Bioavailability~95% (dogs)

Stability and Decomposition

This compound hydrochloride exhibits stability under standard conditions but decomposes under extreme heat :

  • Thermal Decomposition :

    • Products: HCl gas, carbon monoxide, nitrogen oxides .

  • pH Sensitivity :

    • Stable in acidic conditions (pH 3–5) .

    • Degrades in alkaline environments via imidazole ring hydrolysis .

Receptor Binding Kinetics

This compound’s α₂-adrenoceptor antagonism involves competitive inhibition with high selectivity :

Receptor SubtypeBinding Affinity (Kᵢ, nM)Selectivity Ratio (α₂:α₁)
α₂A1.98526:1
α₂B2.2
α₂C4.2

This selectivity minimizes off-target interactions with α₁-adrenoceptors or other receptors (e.g., dopaminergic, serotoninergic) .

Synthetic Pathways

While detailed synthesis protocols are proprietary, key steps inferred from structural analogs include:

  • Indane Synthesis : Cyclization of substituted benzene derivatives.

  • Imidazole Ring Formation : Via Debus-Radziszewski reaction .

  • Ethylation : Introduction of the ethyl group at the 2-position .

Scientific Research Applications

Pharmacological Properties

Atipamezole exhibits high affinity for alpha-2 adrenergic receptors, which allows it to effectively counteract the sedative effects induced by agonists such as medetomidine and dexmedetomidine. It is characterized by rapid absorption and distribution, making it suitable for quick reversal of sedation. Notably, this compound has been shown to have minimal cardiovascular side effects in humans at therapeutic doses, although higher doses may lead to increased blood pressure and motor restlessness .

Veterinary Medicine Applications

  • Reversal of Sedation :
    • This compound is predominantly used in veterinary practice to reverse sedation in dogs and other animals induced by medetomidine. Clinical studies have demonstrated its efficacy in rapidly restoring normal activity levels, with median arousal times ranging from 3 to 5 minutes post-administration .
    • A study involving 319 dogs showed that this compound effectively reversed deep sedation and bradycardia caused by medetomidine, with a high success rate reported by veterinarians .
  • Analgesic Effects :
    • This compound has been observed to enhance pain-related responses in animals with sustained nociception, suggesting a potential role in pain management protocols .
  • Cognitive Enhancement :
    • Research indicates that low doses of this compound can improve cognitive functions in animal models, enhancing alertness and attention during tasks requiring decision-making . For instance, it improved choice accuracy in rats subjected to visual attention tests.

Human Medicine Research

While primarily utilized in veterinary settings, this compound's applications are being explored in human medicine:

  • Sedation Reversal :
    • In clinical trials, this compound has been shown to effectively reverse the sedative effects of dexmedetomidine in healthy volunteers. Doses ranging from 15 to 150 micrograms per kilogram were administered intravenously, leading to significant improvements in vigilance and psychomotor performance . The reversal of sedation was dose-dependent and could last up to seven hours post-administration.
  • Potential for Neurological Applications :
    • There is ongoing research into the potential benefits of this compound in treating neurological conditions such as Parkinson's disease and cognitive impairments associated with aging. Its ability to enhance dopaminergic activity may provide therapeutic advantages in these areas .
  • Combination Therapy :
    • Studies have investigated the use of this compound in combination with other drugs for enhanced therapeutic effects. For example, its role in reversing sedation while potentially augmenting analgesic effects when used alongside other medications is being explored .

Case Study 1: Veterinary Application

A double-blind study conducted across several Finnish veterinary clinics evaluated the effectiveness of this compound in reversing medetomidine-induced sedation in dogs. The results indicated that this compound significantly reduced recovery times compared to placebo, with minimal side effects reported.

Case Study 2: Human Clinical Trial

In a randomized controlled trial assessing the safety and efficacy of this compound for reversing dexmedetomidine sedation in healthy volunteers, participants receiving the highest dose exhibited complete resolution of sedation within minutes, alongside restored hemodynamic stability without significant adverse effects .

Comparison with Similar Compounds

Atipamezole is compared primarily with yohimbine and tolazoline , two other α2 antagonists. Key distinctions lie in selectivity, pharmacokinetics, and clinical outcomes:

Mechanism and Selectivity

Parameter This compound Yohimbine Tolazoline
Selectivity Highly selective for α2 receptors (pKb = 8.79) Lower selectivity; affects α1, serotonin, and dopamine receptors Non-selective; antagonizes α1 and α2 receptors
Binding Affinity 22-fold higher than yohimbine Moderate Weak
Onset of Action Rapid (≤4 min in mice) Delayed (7–10 min in mice) Variable, slower than this compound

Efficacy in Reversal of Xylazine/Ketamine Anesthesia

  • Recovery Time :
    • In mice, this compound (1 mg/kg IP) reduced recovery time to 10.3 minutes , compared to 21.3 minutes with yohimbine (1.5 mg/kg IP) and 38.2 minutes with saline controls .
    • This compound restored heart rate to baseline within 4 minutes, while yohimbine caused transient tachycardia .
  • Dose Dependency: Higher doses of this compound (e.g., 5 mg/kg SC) may induce anxiety or tachycardia due to excessive norepinephrine release . Yohimbine at higher doses risks adverse effects (e.g., hypertension) without improving recovery time .

Species-Specific Responses

  • Cats : this compound (IM) failed to reverse dexmedetomidine-induced bradycardia or hypotension, instead causing transient arterial hypotension .
  • Rats : Subcutaneous this compound after ketamine-dexmedetomidine anesthesia led to delayed recovery, likely due to residual ketamine effects .
  • Dogs: this compound effectively normalized EEG and cardiovascular parameters post-dexmedetomidine sedation .

Synergistic Combinations

  • This compound combined with caffeine or forskolin reduced required doses by 10–20 fold while maintaining efficacy, shortening emergence times by 90–97% in rats .

Adverse Effects

Compound Common Adverse Effects Notes
This compound Tachycardia, anxiety (high doses) Dose-dependent; avoid premature administration
Yohimbine Hypertension, tremors Linked to off-target receptor activity
Tolazoline Hypotension, gastrointestinal upset Limited use due to non-selectivity

Biological Activity

Atipamezole is a potent and selective antagonist of alpha-2 adrenergic receptors, primarily utilized in veterinary medicine to reverse sedation induced by alpha-2 agonists such as medetomidine and xylazine. This article provides a comprehensive overview of the biological activity of this compound, including pharmacological effects, pharmacokinetics, and case studies demonstrating its clinical applications.

Pharmacological Effects

This compound exhibits several pharmacological effects that are significant in both clinical and research settings:

  • Reversal of Sedation : this compound effectively reverses sedation and associated cardiovascular effects induced by medetomidine and xylazine in various animal species, including dogs, cats, horses, and ruminants .
  • Cardiovascular Effects : Studies indicate that this compound administration leads to an increase in heart rate (HR) and cardiac output after the reversal of sedative agents. For instance, in a study involving cats, this compound completely reversed the hemodynamic changes caused by high doses of medetomidine .
  • Dose-Dependent Response : The drug's effectiveness is dose-dependent. In a study on rats, different doses of this compound were administered to reverse medetomidine-induced decreases in tear flow, with higher doses achieving full reversal to baseline levels .

Pharmacokinetics

The pharmacokinetic profile of this compound has been elucidated through various studies:

  • Administration Routes : this compound is typically administered intravenously or intramuscularly. Oral administration has shown no detectable plasma levels .
  • Half-Life and Clearance : The elimination half-life of this compound ranges from 1.7 to 2.0 hours, with a total plasma clearance rate between 1.1 to 1.5 L/h/kg .
  • Plasma Concentrations : Following intravenous administration, dose-related increases in plasma concentrations were observed, correlating with subjective drug effects such as increased alertness and nervousness .

Case Studies

Several case studies highlight the clinical utility of this compound:

  • Reversal of Medetomidine Sedation :
    • In a controlled study involving calves, this compound effectively reversed medetomidine-induced sedation and cardiovascular depression. The study demonstrated significant improvements in heart rate and overall recovery times post-sedation .
  • Impact on Tear Flow :
    • A study conducted on rats showed that this compound not only reversed the decrease in tear flow caused by medetomidine but also provided insights into the involvement of alpha-2 adrenergic receptors in this physiological response .
  • Cardiovascular Monitoring :
    • Research involving echocardiographic assessments indicated that this compound could reverse adverse cardiac effects induced by sedatives without significantly increasing cardiac troponin I levels, suggesting a safety profile in terms of cardiac stress during sedation reversal .

Summary Table of Biological Activities

Biological Activity Observation Reference
Reversal of SedationEffective against medetomidine and xylazine
Cardiovascular EffectsIncreased HR and cardiac output post-reversal
Dose-Dependent ResponseFull reversal of tear flow decrease at optimal doses
PharmacokineticsHalf-life: 1.7-2.0 hours; IV administration preferred

Properties

IUPAC Name

5-(2-ethyl-1,3-dihydroinden-2-yl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-2-14(13-9-15-10-16-13)7-11-5-3-4-6-12(11)8-14/h3-6,9-10H,2,7-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWPZIDYAHLZDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2=CC=CC=C2C1)C3=CN=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2049135
Record name Atipamezole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2049135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104054-27-5
Record name Atipamezole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104054-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Atipamezole [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104054275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atipamezole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11481
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Atipamezole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2049135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ATIPAMEZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03N9U5JAF6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Atipamezole
Atipamezole
Atipamezole
Atipamezole
Atipamezole
Atipamezole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.